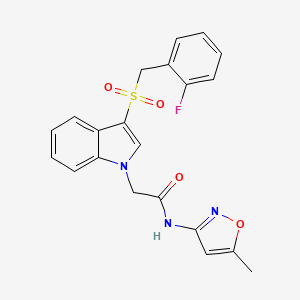
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18FN3O4S and its molecular weight is 427.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates an indole moiety, a sulfonyl group, and a 5-methylisoxazole, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H22FN3O4S, with a molecular weight of 453.5 g/mol. The presence of the fluorobenzyl and sulfonamide groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN3O4S |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 893281-23-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the indole derivative followed by the introduction of the fluorobenzyl sulfonyl group. The final step includes acylation with 5-methylisoxazole under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the transformations.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets such as enzymes and receptors. The sulfonamide group is known to enhance binding affinity, while the indole and isoxazole rings contribute to the overall stability and specificity of these interactions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may also exhibit such properties, although specific studies on its anticancer effects are still limited.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity can be inferred from studies on related sulfonamide compounds. These compounds often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). Further research is needed to clarify the specific anti-inflammatory mechanisms of this compound.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) Studies : Research has shown that modifications in the fluorobenzyl group significantly affect biological activity. For example, adding halogen atoms can enhance potency against specific targets while maintaining selectivity .
- In Vitro Studies : Preliminary in vitro assays have indicated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. These studies typically measure IC50 values to determine potency.
- Therapeutic Applications : The unique structural features suggest potential applications in treating conditions such as cancer and inflammatory diseases. Ongoing research aims to evaluate these therapeutic potentials through clinical trials.
属性
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4S/c1-14-10-20(24-29-14)23-21(26)12-25-11-19(16-7-3-5-9-18(16)25)30(27,28)13-15-6-2-4-8-17(15)22/h2-11H,12-13H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZNNVVIJIEAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














